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Compound of Interest

Compound Name: 2,2-difluoropent-4-enoic Acid

Cat. No.: B1249098

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoropent-4-enoic acid is a fluorinated organic compound with potential applications in
medicinal chemistry and materials science. The introduction of gem-difluoro groups into
bioactive molecules can significantly alter their metabolic stability, lipophilicity, and binding
affinity to biological targets. This guide provides a comprehensive overview of the chemical
properties, a proposed synthetic route, and predicted spectral data for 2,2-difluoropent-4-
enoic acid, offering a valuable resource for researchers interested in the synthesis and
application of this and structurally related compounds.

Chemical and Physical Properties

A summary of the key quantitative data for 2,2-difluoropent-4-enoic acid is presented in Table
1.
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Property Value Source
Molecular Weight 136.10 g/mol [1]
Molecular Formula C5H6F202 [1]

CAS Number 55039-89-9 [1]
Physical Form Liquid

Hazards Corrosive, Irritant [1]

Proposed Synthesis

While a specific experimental protocol for the synthesis of 2,2-difluoropent-4-enoic acid is not
readily available in the published literature, a plausible route can be proposed based on the
well-established Reformatsky reaction. This reaction involves the treatment of an a-haloester
with zinc to form an organozinc intermediate, which then reacts with a carbonyl compound. For
the synthesis of the target molecule, ethyl bromodifluoroacetate would be the key starting
material.

Proposed Experimental Protocol: Synthesis via
Reformatsky Reaction

 Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux
condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents).
Activate the zinc by stirring with 1 M hydrochloric acid, followed by washing with water,
ethanol, and diethyl ether, and drying under vacuum.

¢ Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF) under an inert
atmosphere (e.g., argon or nitrogen).

o Formation of the Reformatsky Reagent: A solution of ethyl bromodifluoroacetate (1.0
equivalent) and acrolein (1.1 equivalents) in anhydrous THF is added dropwise to the zinc
suspension. The reaction mixture is gently heated to initiate the reaction, which is typically
indicated by a color change and a gentle reflux.
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Reaction Progression: After the initial exothermic reaction subsides, the mixture is heated at
reflux for an additional 2-3 hours to ensure complete conversion. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and
guenched by the slow addition of a saturated aqueous solution of ammonium chloride. The
resulting mixture is then extracted with diethyl ether. The combined organic layers are
washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed
under reduced pressure.

Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with a
solution of lithium hydroxide in a mixture of THF and water. After hydrolysis is complete
(monitored by TLC), the THF is removed under reduced pressure, and the aqueous solution
is acidified with 1 M hydrochloric acid.

Purification: The product, 2,2-difluoropent-4-enoic acid, is then extracted with ethyl
acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, and
the solvent is evaporated to yield the final product. Further purification can be achieved by
column chromatography on silica gel.
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Caption: Proposed synthesis workflow for 2,2-difluoropent-4-enoic acid.

Spectroscopic Characterization (Predicted)

As experimental spectral data for 2,2-difluoropent-4-enoic acid are not available, the
following are predicted values based on the chemical structure and data from analogous
compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4.1.1. 1H NMR Spectroscopy

o Experimental Protocol: A sample of 2,2-difluoropent-4-enoic acid would be dissolved in
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard. The 1H NMR spectrum would be recorded on a 400 MHz spectrometer.

e Predicted Spectrum:

o 0 10.0-12.0 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic
acid.

o 90 5.8-6.0 (m, 1H): This multiplet is assigned to the vinylic proton (-CH=CH.).
o 0 5.2-5.4 (m, 2H): These multiplets correspond to the terminal vinylic protons (=CH.).
o 0 2.8-3.0 (m, 2H): This multiplet is assigned to the allylic protons (-CH2-CF2-).

4.1.2. 13C NMR Spectroscopy

o Experimental Protocol: The 13C NMR spectrum would be recorded on the same instrument
as the 1H NMR, operating at a frequency of 100 MHz. The sample would be dissolved in
CDCls.

e Predicted Spectrum:

o O 170-175 (t, JC-F = 25-30 Hz): This triplet corresponds to the carbonyl carbon of the
carboxylic acid, showing coupling to the two adjacent fluorine atoms.
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[e]

0 130-135 (t, JC-F = 20-25 Hz): This triplet is assigned to the carbon atom of the
difluoromethylene group (-CF2-).

[e]

0 125-130 (s): This singlet corresponds to the vinylic carbon (-CH=).

o

0 120-125 (s): This singlet is assigned to the terminal vinylic carbon (=CHz).

[¢]

0 35-40 (t, JC-F = 5-10 Hz): This triplet corresponds to the allylic carbon (-CHz-), showing
coupling to the geminal fluorine atoms.

Mass Spectrometry (MS)

o Experimental Protocol: A mass spectrum would be obtained using an electrospray ionization
(ESI) source in negative ion mode, coupled to a time-of-flight (TOF) mass analyzer. The
sample would be dissolved in a mixture of acetonitrile and water.

e Predicted Spectrum:
o [M-H]- at m/z 135.02: This would be the deprotonated molecular ion.
o [M-HF-H]- at m/z 115.02: Loss of a molecule of hydrogen fluoride.

o [M-COzH]- at m/z 91.04: Loss of the carboxyl group.

Potential Biological Activity and Applications in
Drug Development

While no specific biological activities of 2,2-difluoropent-4-enoic acid have been reported, its
structural features suggest potential for applications in drug development. The a,a-difluoro-3,y-
unsaturated carboxylic acid moiety is a bioisostere for various functional groups and can
influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The vinyl group can participate in Michael additions with nucleophilic residues in biological
targets, potentially leading to irreversible inhibition. The gem-difluoro group at the a-position
can enhance the electrophilicity of the B-carbon, making it more susceptible to nucleophilic
attack. This could be a desirable feature for the design of covalent inhibitors targeting specific

enzymes.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1249098?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Hypothetical Mechanism of Action
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Caption: Hypothetical covalent inhibition mechanism.

Conclusion

2,2-Difluoropent-4-enoic acid represents an intriguing building block for the synthesis of novel
therapeutic agents and functional materials. While experimental data for this specific
compound is limited, this guide provides a solid foundation for its synthesis and
characterization based on established chemical principles. Further research into the biological
activities of this and related compounds is warranted to explore their full potential in drug
discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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